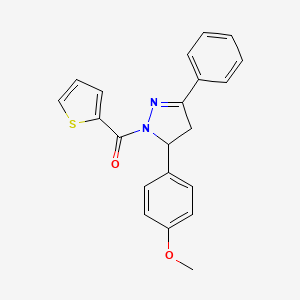
5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole, also known as MPTP, is a synthetic compound that has been widely studied in the field of medicinal chemistry. MPTP is a pyrazoline derivative and has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been found to inhibit acetylcholinesterase, monoamine oxidase-B, and other enzymes that are involved in the regulation of neurotransmitters and other signaling molecules in the body. This inhibition leads to an increase in the levels of these molecules, which can have a range of effects on the body.
Biochemical and physiological effects:
5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, inhibition of acetylcholinesterase and monoamine oxidase-B, and induction of apoptosis in cancer cells. 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has also been found to have neuroprotective effects, and has been shown to protect against oxidative stress and inflammation in the brain. In addition, 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been found to have analgesic and anti-inflammatory effects, and has been studied for its potential use in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been extensively studied, which means that there is a large body of literature on its properties and effects. However, one limitation of using 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole in lab experiments is that it can be toxic at high doses, which means that care must be taken when handling and administering the compound.
Direcciones Futuras
There are many potential future directions for research on 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole. One area of interest is the development of 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole derivatives that have improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the study of the mechanism of action of 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole, which could lead to the development of new drugs that target the same pathways. Finally, there is a need for further research on the potential therapeutic uses of 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole, particularly in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Métodos De Síntesis
5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylhydrazine with 2-thienylcarboxaldehyde, followed by the addition of phenylacetylene and the reduction of the resulting pyrazoline intermediate. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole.
Aplicaciones Científicas De Investigación
5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been found to exhibit anti-tumor activity in vitro, and has been shown to induce apoptosis in cancer cells. In addition, 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has been found to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, which is a neurotransmitter that is depleted in patients with Alzheimer's disease. 5-(4-methoxyphenyl)-3-phenyl-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to inhibit monoamine oxidase-B, an enzyme that is involved in the breakdown of dopamine, which is a neurotransmitter that is depleted in patients with Parkinson's disease.
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-17-11-9-16(10-12-17)19-14-18(15-6-3-2-4-7-15)22-23(19)21(24)20-8-5-13-26-20/h2-13,19H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTLBIFDNHMORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(4-chlorophenyl)-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5153205.png)
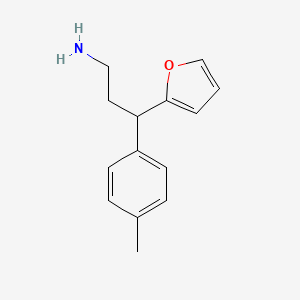
![N-(2,3-dimethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5153216.png)
![N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
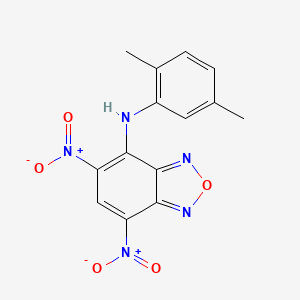
![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)
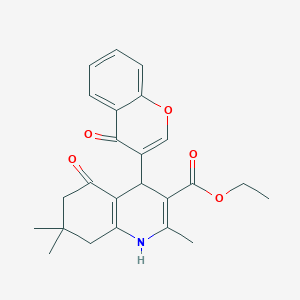
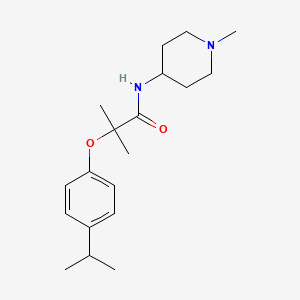
![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)